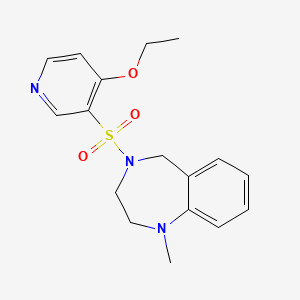![molecular formula C16H21N3O2 B7359540 N-[1-(2-hydroxyethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359540.png)
N-[1-(2-hydroxyethyl)cyclohexyl]-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-hydroxyethyl)cyclohexyl]-1H-indazole-3-carboxamide, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a psychoactive compound that mimics the effects of tetrahydrocannabinol (THC), the main psychoactive component found in cannabis. JWH-018 has gained popularity in recent years due to its use as a recreational drug, but it also has potential applications in scientific research.
Mécanisme D'action
JWH-018 acts as a partial agonist of the cannabinoid receptors CB1 and CB2, which are found in the brain and throughout the body. When JWH-018 binds to these receptors, it can activate or inhibit certain signaling pathways, leading to changes in cellular activity.
Biochemical and Physiological Effects
JWH-018 has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to decrease pain sensitivity, induce hypothermia, and increase locomotor activity. It has also been shown to have anxiolytic and antidepressant effects in some studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using JWH-018 in lab experiments is that it is a synthetic compound, which means that its purity and potency can be precisely controlled. This makes it a useful tool for studying the endocannabinoid system and its effects on physiological processes. However, one limitation is that its effects may not fully mimic those of N-[1-(2-hydroxyethyl)cyclohexyl]-1H-indazole-3-carboxamide or other natural cannabinoids, which could limit its usefulness in certain types of research.
Orientations Futures
There are many potential future directions for research involving JWH-018. One area of interest is its potential as a therapeutic agent for conditions such as chronic pain, anxiety, and depression. Additionally, further research is needed to fully understand its mechanism of action and its effects on the endocannabinoid system. Finally, studies could be conducted to compare the effects of JWH-018 to those of other synthetic cannabinoids and natural cannabinoids, in order to better understand their similarities and differences.
Méthodes De Synthèse
JWH-018 is synthesized using a multi-step process involving the reaction of 1-naphthoyl chloride with cyclohexylamine to form the intermediate 1-naphthylmethylcyclohexylamine. This intermediate is then reacted with indole-3-carboxaldehyde to form JWH-018.
Applications De Recherche Scientifique
JWH-018 has been used in scientific research as a tool to study the endocannabinoid system, which is involved in a variety of physiological processes such as pain sensation, mood regulation, and appetite control. JWH-018 has been shown to bind to cannabinoid receptors in the brain, which can lead to changes in these physiological processes.
Propriétés
IUPAC Name |
N-[1-(2-hydroxyethyl)cyclohexyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-11-10-16(8-4-1-5-9-16)17-15(21)14-12-6-2-3-7-13(12)18-19-14/h2-3,6-7,20H,1,4-5,8-11H2,(H,17,21)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPJZIOLZAAXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCO)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S)-2-[[(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carbonyl]amino]propanoate;hydrochloride](/img/structure/B7359463.png)
![1-[Methyl-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino]cyclopentane-1-carboxamide](/img/structure/B7359469.png)
![N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359475.png)
![(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate](/img/structure/B7359483.png)
![5-[[2-(2-chlorophenyl)morpholin-4-yl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7359485.png)

![N-[1-[2-(dimethylamino)-2-oxoethyl]piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359501.png)
![5-bromo-N-[(1-propan-2-ylpiperidin-3-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359508.png)

![4-amino-2,5-dimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7359528.png)



